

4-Bromo-N-isobutylaniline chemical structure and CAS number

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Compound of Interest

Compound Name: 4-Bromo-N-isobutylaniline

Cat. No.: B1518820

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An In-Depth Technical Guide to **4-Bromo-N-isobutylaniline**

Executive Summary

This technical guide provides a comprehensive overview of **4-Bromo-N-isobutylaniline** (CAS No. 195968-92-4), a key organic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol based on reductive amination, and its applications as a versatile building block in modern organic synthesis. The content is tailored for researchers, chemists, and drug development professionals who require a technical understanding of this compound for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

4-Bromo-N-isobutylaniline is a substituted aniline derivative characterized by a bromine atom at the para-position of the benzene ring and an isobutyl group attached to the nitrogen atom.^[1] This specific arrangement of functional groups makes it a valuable precursor for creating more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 195968-92-4.^{[2][3]}

Chemical Structure

The molecular structure consists of a central aniline core, functionalized with a bromine atom and an N-isobutyl substituent.

Caption: Chemical structure of **4-Bromo-N-isobutylaniline**.

Physicochemical Data

The key properties of **4-Bromo-N-isobutylaniline** are summarized below. It is important to note that while most identifiers are well-documented, experimental data for properties like melting and boiling points are not readily available in the literature. For context, the melting point of its parent compound, 4-bromoaniline, is 66-66.5 °C.^[4]

Property	Value	Source(s)
CAS Number	195968-92-4	^[2] ^[3]
Molecular Formula	C ₁₀ H ₁₄ BrN	^[1] ^[2] ^[5]
Molecular Weight	228.13 g/mol	^[1] ^[2]
IUPAC Name	4-bromo-N-(2-methylpropyl)aniline	^[1] ^[5]
SMILES	<chem>CC(C)CNC1=CC=C(Br)C=C1</chem>	^[2]
Boiling Point	Not available	^[2]

Synthesis Protocol and Mechanistic Rationale

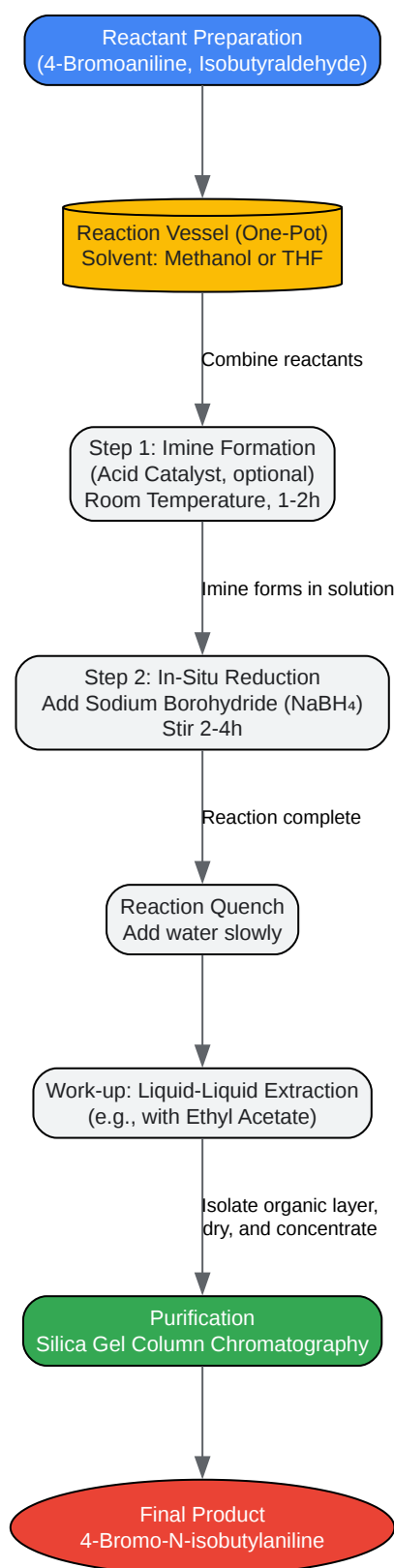
The synthesis of N-substituted anilines requires a controlled approach to prevent undesirable side reactions. While direct N-alkylation of 4-bromoaniline with an isobutyl halide is possible, this method is often plagued by poor selectivity, leading to significant amounts of dialkylation and quaternary ammonium salt formation.^[6]

A superior and widely adopted strategy is reductive amination. This one-pot method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the target amine.^[7]^[8] This approach offers high yields, excellent selectivity for mono-alkylation, and utilizes mild reaction conditions.^[6]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of **4-Bromo-N-isobutylaniline** can be efficiently achieved by the reductive amination of 4-bromoaniline with isobutyraldehyde (2-methylpropanal).

- **Imine Formation:** 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine.
- **Reduction:** The intermediate imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH_4) or the more selective sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to yield the final secondary amine product.[\[6\]](#)[\[7\]](#)



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